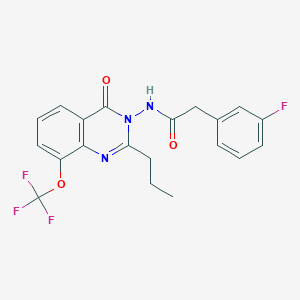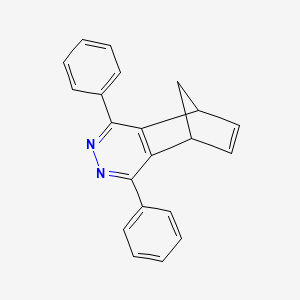![molecular formula C22H15N3OS B12926293 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-42-8](/img/structure/B12926293.png)
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole and quinazolinone moieties in the structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole or quinazolinone derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising activity against certain enzymes, making it a potential candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific molecular targets in cells makes it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
類似化合物との比較
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone moiety and are known for their diverse therapeutic applications.
Uniqueness
3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the benzothiazole and quinazolinone moieties in its structure. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
82450-42-8 |
|---|---|
分子式 |
C22H15N3OS |
分子量 |
369.4 g/mol |
IUPAC名 |
3-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-18-19(13-14)27-22(24-18)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChIキー |
QLMCUUJWFIHFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


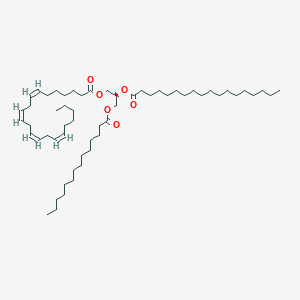
![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
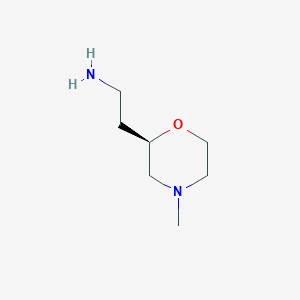
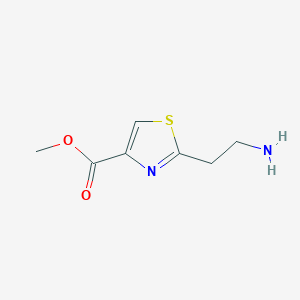
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

